

"physical and chemical properties of Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-bromo-4-methylbenzoate*

Cat. No.: *B117885*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Ethyl 3-bromo-4-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-methylbenzoate is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern on the benzene ring, featuring a bromine atom and a methyl group, provides reactive sites for further chemical transformations. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a logical workflow for its preparation.

Chemical Identity and Structure

- IUPAC Name: **ethyl 3-bromo-4-methylbenzoate**[\[1\]](#)
- Synonyms: 3-Bromo-4-methyl-benzoic acid ethyl ester, Benzoic acid, 3-bromo-4-methyl-, ethyl ester[\[1\]](#)
- CAS Number: 147962-81-0[\[1\]](#)

- Molecular Formula: C₁₀H₁₁BrO₂ [1]

- Molecular Weight: 243.10 g/mol [1]

- Chemical Structure:

Quantitative Data Summary

The following tables summarize the key physical and computed properties of **Ethyl 3-bromo-4-methylbenzoate**.

Table 1: Physical Properties

Property	Value	Source
Molecular Weight	243.10 g/mol	[1]
Exact Mass	241.99424 Da	[1]
Monoisotopic Mass	241.99424 Da	[1]
Appearance	Orange oil (based on similar methyl ester)	[2]
Storage Temperature	Room temperature, under inert atmosphere	[3][4]

Table 2: Computed Chemical Properties

Property	Value	Source
XLogP3	3.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Heavy Atom Count	13	[1]

Experimental Protocols

Synthesis of Ethyl 3-bromo-4-methylbenzoate via Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of the corresponding methyl ester, **Methyl 3-bromo-4-methylbenzoate**.[\[2\]](#)

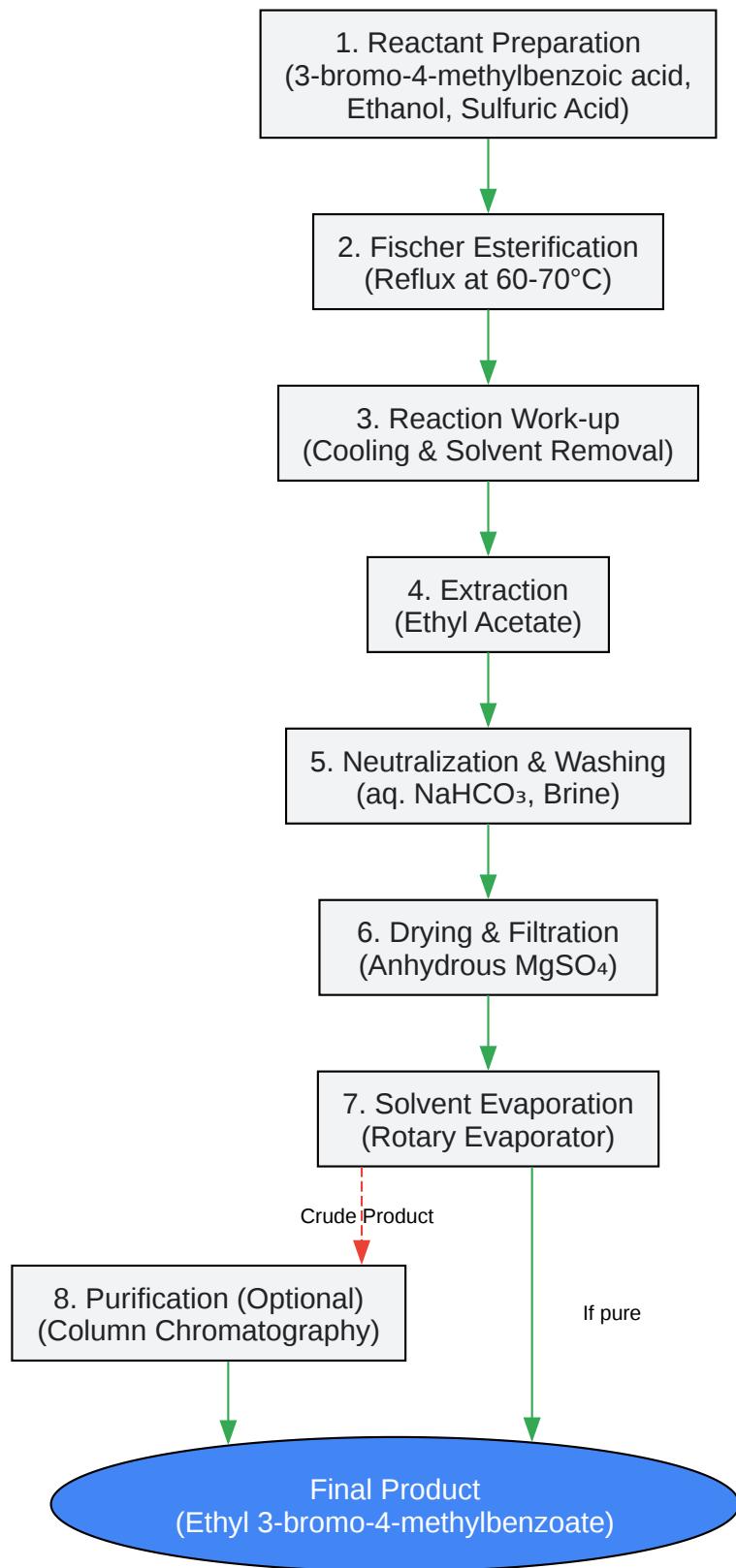
Objective: To synthesize **Ethyl 3-bromo-4-methylbenzoate** from 3-bromo-4-methylbenzoic acid and ethanol.

Materials:

- 3-bromo-4-methylbenzoic acid
- Ethanol (anhydrous)
- Sulfuric acid (concentrated)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:


- Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the suspension.
- Reflux: Attach a reflux condenser and heat the reaction mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for several hours (e.g., 24-48 hours) until completion.[2]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.[2]
- Extraction: Dissolve the resulting residue in ethyl acetate.[2] Transfer the solution to a separatory funnel.
- Washing: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[2] Subsequently, wash with brine.
- Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]

- Purification: The crude **Ethyl 3-bromo-4-methylbenzoate** can be purified by column chromatography on silica gel if necessary.

Logical and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **Ethyl 3-bromo-4-methylbenzoate** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 3-bromo-4-methylbenzoate**.

Spectral Information

While specific spectra for **Ethyl 3-bromo-4-methylbenzoate** are not readily available in the provided search results, typical spectral characteristics can be inferred.

- ^1H NMR: The spectrum would be expected to show signals for the aromatic protons, a quartet for the ethyl ester's $-\text{OCH}_2-$ group, a triplet for the ethyl ester's $-\text{CH}_3$ group, and a singlet for the methyl group on the benzene ring.
- ^{13}C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with varying shifts due to the bromo, methyl, and ester substituents), the $-\text{OCH}_2-$ carbon, and the two methyl carbons.
- IR Spectroscopy: The infrared spectrum would prominently feature a strong absorption band around 1720 cm^{-1} corresponding to the C=O stretching of the ester group. C-O stretching bands and aromatic C-H and C=C stretching bands would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

For reference, spectral data for the related compound Ethyl 4-bromo-3-methylbenzoate is available, including GC-MS and vapor phase IR spectra.^[5] Researchers can consult spectral databases like the Spectral Database for Organic Compounds (SDBS) for data on similar structures.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-bromo-4-methylbenzoate | C₁₀H₁₁BrO₂ | CID 14945865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 3. Ethyl 3-bromo-4-methylbenzoate | 147962-81-0 [chemicalbook.com]
- 4. Ethyl 4-bromo-3-methylbenzoate | 160313-69-9 [sigmaaldrich.cn]
- 5. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- To cite this document: BenchChem. ["physical and chemical properties of Ethyl 3-bromo-4-methylbenzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117885#physical-and-chemical-properties-of-ethyl-3-bromo-4-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com